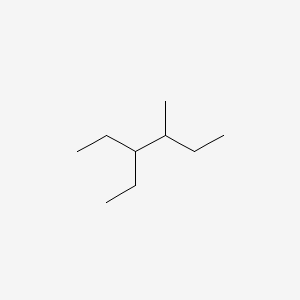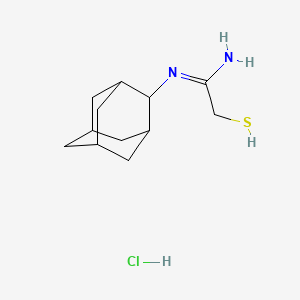![molecular formula C24H28N2O5 B15343668 tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate CAS No. 1245642-67-4](/img/structure/B15343668.png)
tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl-substituted oxazolidinone, and a phenylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the coupling of the phenylcarbamate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZONITRILE
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZOIC ACID
Uniqueness
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1245642-67-4 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl]phenyl]carbamate |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-22(28)25-19-12-9-17(10-13-19)11-14-21(27)26-20(16-30-23(26)29)15-18-7-5-4-6-8-18/h4-10,12-13,20H,11,14-16H2,1-3H3,(H,25,28)/t20-/m0/s1 |
Clave InChI |
SOEHYZVHIWIKKR-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


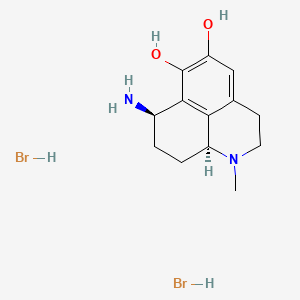

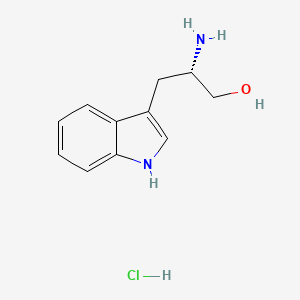
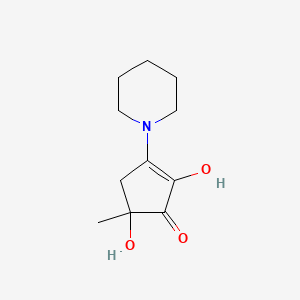
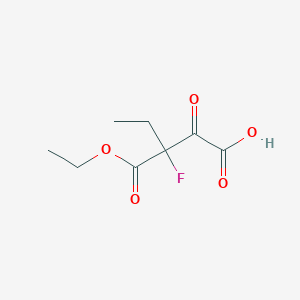

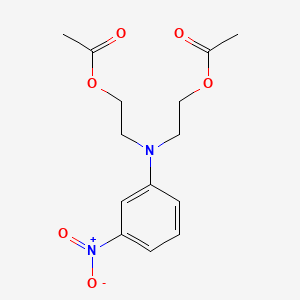

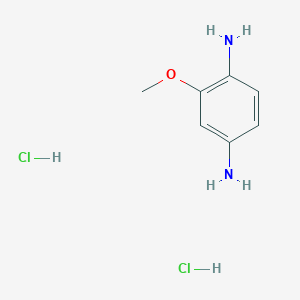
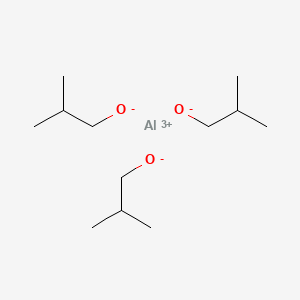
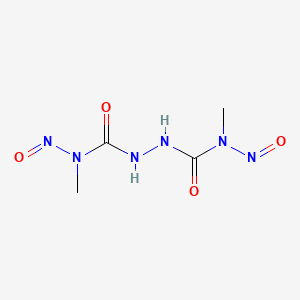
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
